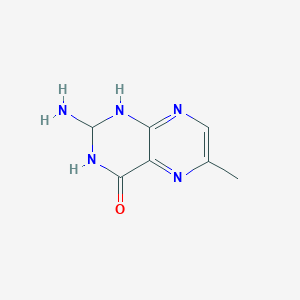
1-(Benzenesulfonyl)-2,3,5-trichloro-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzenesulfonyl)-2,3,5-trichloro-1H-pyrrole is an organosulfur compound characterized by the presence of a benzenesulfonyl group attached to a trichlorinated pyrrole ring
Métodos De Preparación
The synthesis of 1-(Benzenesulfonyl)-2,3,5-trichloro-1H-pyrrole typically involves the reaction of benzenesulfonyl chloride with 2,3,5-trichloropyrrole under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
C6H5SO2Cl+C4H2Cl3N→C6H5SO2C4H2Cl3N+HCl
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the process.
Análisis De Reacciones Químicas
1-(Benzenesulfonyl)-2,3,5-trichloro-1H-pyrrole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the pyrrole ring are replaced by other nucleophiles. Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation Reactions: The benzenesulfonyl group can be oxidized to form sulfonic acids or sulfonate esters. Reagents such as hydrogen peroxide or peracids are typically used for these reactions.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols. Common reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(Benzenesulfonyl)-2,3,5-trichloro-1H-pyrrole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound is investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced composites.
Mecanismo De Acción
The mechanism of action of 1-(Benzenesulfonyl)-2,3,5-trichloro-1H-pyrrole involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The trichloropyrrole moiety can enhance the compound’s binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
1-(Benzenesulfonyl)-2,3,5-trichloro-1H-pyrrole can be compared with other benzenesulfonyl derivatives, such as benzenesulfonic acid and benzenesulfonyl chloride. While these compounds share the benzenesulfonyl group, their chemical properties and reactivity differ significantly due to the presence of different substituents on the aromatic ring. For example:
Benzenesulfonic Acid: This compound is a strong acid and is primarily used in the synthesis of detergents and dyes.
Benzenesulfonyl Chloride: It is a versatile reagent used in the synthesis of sulfonamides and sulfonate esters.
The unique combination of the benzenesulfonyl group with the trichloropyrrole ring in this compound imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
Propiedades
Número CAS |
91917-53-2 |
|---|---|
Fórmula molecular |
C10H6Cl3NO2S |
Peso molecular |
310.6 g/mol |
Nombre IUPAC |
1-(benzenesulfonyl)-2,3,5-trichloropyrrole |
InChI |
InChI=1S/C10H6Cl3NO2S/c11-8-6-9(12)14(10(8)13)17(15,16)7-4-2-1-3-5-7/h1-6H |
Clave InChI |
AKSGDTBQPIIJAM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC(=C2Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(3-Bromopropoxy)-2,2,2-trichloroethyl]-2-hydroxybenzamide](/img/structure/B14350697.png)
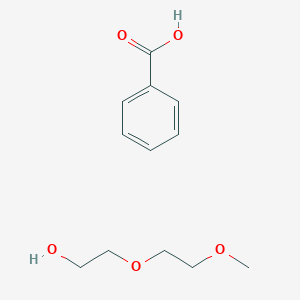
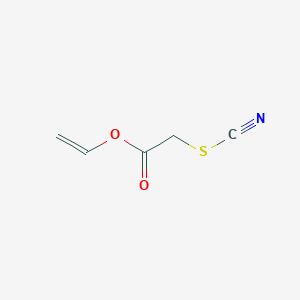
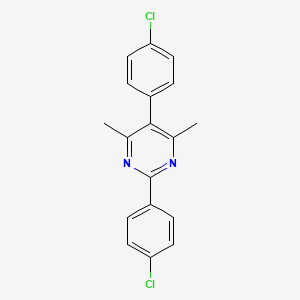
![2,2'-Oxybis[1-(3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-one]](/img/structure/B14350710.png)
![1-Chloro-4-{[(fluoromethyl)sulfanyl]methyl}benzene](/img/structure/B14350711.png)
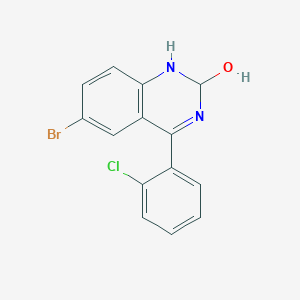

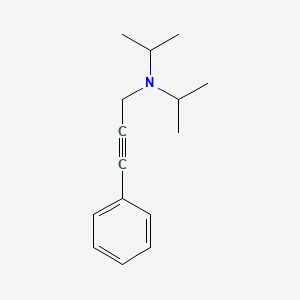
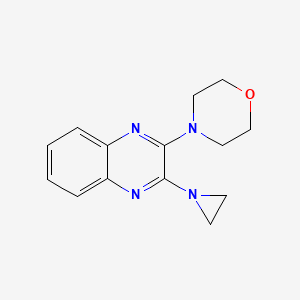

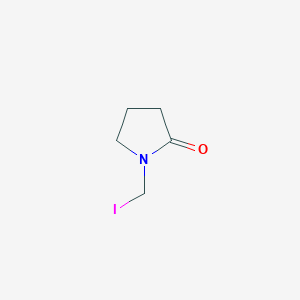
![2-[(4,4-Dimethyl-5-oxo-2-phenylpyrazolidin-1-yl)methyl]phenyl carbonate](/img/structure/B14350778.png)
